molecular formula C7H14O2 B13826428 trans-1-Methyl-1,2-cyclohexanediol CAS No. 105929-88-2

trans-1-Methyl-1,2-cyclohexanediol

Cat. No.: B13826428
CAS No.: 105929-88-2
M. Wt: 130.18 g/mol
InChI Key: IOZFUGDROBQPNP-RNFRBKRXSA-N
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Description

trans-1-Methyl-1,2-cyclohexanediol (CAS 6296-84-0) is a chiral cycloaliphatic diol that serves as a valuable intermediate in organic and pharmaceutical synthesis. Its structure makes it a versatile building block for various research applications. Literature indicates its potential use as a precursor in the synthesis of high-value products, such as 6-oxoheptanoic acid and 2-phenylbutyric acid, which are important pharmaceutical intermediates . Furthermore, this compound and its derivatives can be utilized in studies exploring the synthesis of other cyclic compounds like 2-methylcyclohexanone, a solvent used in nitro spray paint, rubber binders, and pesticides . The stereochemistry of the diol group also makes it a candidate for studying rearrangement reactions, such as the pinacol rearrangement, which is a fundamental transformation in organic chemistry for the formation of carbonyl compounds from diols . As a supplier dedicated to the research community, we provide this compound to support innovation in synthetic methodology and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105929-88-2

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(1R,2R)-1-methylcyclohexane-1,2-diol

InChI

InChI=1S/C7H14O2/c1-7(9)5-3-2-4-6(7)8/h6,8-9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

IOZFUGDROBQPNP-RNFRBKRXSA-N

Isomeric SMILES

C[C@]1(CCCC[C@H]1O)O

Canonical SMILES

CC1(CCCCC1O)O

Origin of Product

United States

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation of Trans 1 Methyl 1,2 Cyclohexanediol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment.youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. researchgate.net Advanced NMR methods, particularly two-dimensional (2D) experiments, are indispensable for the stereochemical assignment of complex molecules like trans-1-Methyl-1,2-cyclohexanediol.

2D NMR techniques expand upon one-dimensional (1D) NMR by correlating nuclear spins through chemical bonds or through space, providing a more detailed picture of the molecular framework. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. creative-biostructure.comprinceton.edu For this compound, COSY would reveal the connectivity between the protons on the cyclohexane (B81311) ring, helping to trace the carbon backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial relationships between protons that are close in space, regardless of whether they are directly bonded. youtube.comprinceton.edu In the context of this compound, NOESY can help to establish the trans relationship of the hydroxyl groups by observing correlations between protons that would be spatially proximate in that specific stereoisomer.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.orgcreative-biostructure.com For the title compound, HSQC would unambiguously assign each proton signal to its corresponding carbon atom in the cyclohexane ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. creative-biostructure.comprinceton.edu This is particularly useful for identifying quaternary carbons, such as C1 in this compound, by observing correlations from nearby protons to this carbon.

2D NMR Technique Purpose Application for this compound *
COSY Identifies proton-proton (¹H-¹H) spin-spin coupling networks. creative-biostructure.comprinceton.eduEstablishes the connectivity of protons on the cyclohexane ring.
NOESY Detects through-space correlations between protons. youtube.comprinceton.eduConfirms the trans stereochemistry by identifying protons that are spatially close.
HSQC Correlates protons to their directly attached carbons (¹H-¹³C). wikipedia.orgcreative-biostructure.comAssigns specific proton and carbon signals to their respective atoms.
HMBC Shows correlations between protons and carbons over multiple bonds. creative-biostructure.comprinceton.eduHelps to identify the quaternary carbon (C1) and confirm the overall carbon framework.

To determine the enantiomeric purity or assign the absolute configuration of a chiral molecule by NMR, chiral derivatizing agents (CDAs) are often employed. nih.govwikipedia.org These are enantiomerically pure reagents that react with the analyte to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR signals will be distinct, allowing for their differentiation and quantification.

A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. wikipedia.org Reaction of this compound with a single enantiomer of a CDA would produce two diastereomeric esters. The differences in the chemical shifts of the protons and carbons near the newly formed chiral centers in the NMR spectrum can be analyzed to determine the enantiomeric excess and, in some cases, the absolute configuration of the original diol.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules. researchgate.net These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's three-dimensional structure. For this compound, the CD spectrum can be compared with theoretically calculated spectra for the (1R,2R) and (1S,2S) enantiomers to determine the absolute configuration of the sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers transforms. While less commonly used now than CD, ORD can provide complementary information for stereochemical analysis.

The combination of experimental chiroptical data with quantum chemical calculations has become a reliable method for assigning the absolute configuration of chiral natural products and synthetic compounds. nih.gov

X-ray Crystallography for Solid-State Structure and Conformation Analysis

This technique would unequivocally confirm the trans relationship of the hydroxyl and methyl groups. Furthermore, it would reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents. Analysis of the crystal packing can also provide insights into intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules. While PubChem contains crystal structure information for the related compound trans-1,2-Cyclohexanediol (B13532), specific crystallographic data for the methylated analog was not found in the initial search. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.samdpi.com These techniques are sensitive to the molecule's functional groups, conformation, and intermolecular interactions. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa In this compound, the O-H stretching vibration is particularly informative. The position and shape of the O-H band can indicate the extent of hydrogen bonding. A broad band typically suggests intermolecular hydrogen bonding, while a sharper, higher frequency band is characteristic of a "free" or non-hydrogen-bonded hydroxyl group. Intramolecular hydrogen bonding can also be detected by the presence of a distinct O-H stretching frequency. researchgate.net The fingerprint region of the IR spectrum (below 1500 cm⁻¹) contains a complex pattern of bands that is unique to the molecule and can be used for identification.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa The O-H stretching region in the Raman spectrum can also be used to study hydrogen bonding. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

By comparing the experimental vibrational spectra with those predicted by computational methods for different possible conformers, it is possible to gain insight into the most stable conformation of this compound in the gas phase or in solution.

Spectroscopic Technique Vibrational Mode Typical Wavenumber (cm⁻¹) Information Gained
IR & Raman O-H Stretch (non-hydrogen bonded)~3600-3650Presence of free hydroxyl groups.
IR & Raman O-H Stretch (hydrogen bonded)~3200-3500 (broad)Indicates intermolecular or intramolecular hydrogen bonding. researchgate.net
IR & Raman C-H Stretch (sp³ C-H)~2850-3000Confirms the presence of the cyclohexane ring and methyl group. naturalspublishing.com
IR & Raman C-O Stretch~1000-1250Characteristic of the alcohol functional groups.

Computational Chemistry and Theoretical Studies on Trans 1 Methyl 1,2 Cyclohexanediol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

These calculations would typically involve solving the Schrödinger equation for the molecule, yielding wavefunctions and energy levels of the molecular orbitals. From these, properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack. Conversely, the LUMO indicates the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. For trans-1-Methyl-1,2-cyclohexanediol, the oxygen atoms of the hydroxyl groups are expected to significantly influence the electronic landscape, with their lone pairs contributing to the HOMO and making them potential sites for protonation or coordination to Lewis acids.

Reactivity descriptors, such as electrostatic potential maps, can also be generated from QM calculations. These maps visualize the charge distribution across the molecule, with red regions indicating areas of high electron density (negative potential) and blue regions representing low electron density (positive potential). In this compound, the areas around the hydroxyl groups would exhibit negative potential, while the hydrogen atoms of the hydroxyl groups would show positive potential, indicating their potential involvement in hydrogen bonding.

Molecular Dynamics (MD) Simulations of Conformation and Solvent Interactions

Molecular dynamics simulations offer a powerful tool to explore the conformational flexibility of molecules and their interactions with the surrounding environment over time. An MD simulation of this compound would model the motion of its atoms based on a force field that describes the intramolecular and intermolecular forces.

Such simulations would reveal the dynamic equilibrium between different chair conformations of the cyclohexane (B81311) ring. For a trans-1,2-disubstituted cyclohexane, the two primary chair conformations are the diequatorial and the diaxial forms. MD simulations would allow for the observation of the frequency and timescale of ring-flipping events between these two conformers.

Furthermore, by solvating the molecule in a computational box of water or other solvents, MD simulations can provide detailed insights into solvent interactions. The hydroxyl groups of this compound would be expected to form hydrogen bonds with polar solvent molecules. The simulations could quantify the number and lifetime of these hydrogen bonds, revealing how the solvent stabilizes different conformations. The orientation of the methyl group would also influence the solvation shell, with nonpolar interactions playing a role.

Density Functional Theory (DFT) Studies of Reaction Pathways Involving the Diol Moiety

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying reaction mechanisms. DFT studies on this compound would focus on reactions involving the diol functionality, such as oxidation, esterification, or etherification.

For instance, a DFT study could elucidate the mechanism of the oxidation of the diol to the corresponding α-hydroxy ketone or diketone. This would involve calculating the energies of reactants, transition states, and products for various possible pathways. By identifying the lowest energy transition state, the most probable reaction mechanism can be determined. The presence of the methyl group at a tertiary carbon could influence the regioselectivity and stereoselectivity of such reactions.

Similarly, DFT could be employed to study the acid-catalyzed formation of a cyclic ether (an epoxide) or the pinacol (B44631) rearrangement, a common reaction for 1,2-diols. These studies would provide valuable information on the activation barriers and the thermodynamic stability of the intermediates and products, contributing to a deeper understanding of the chemical behavior of this compound.

Conformational Analysis and Energy Landscapes of this compound

The conformational analysis of this compound is centered around the chair conformations of the cyclohexane ring. In the trans configuration, the substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial).

Generally, for substituted cyclohexanes, the conformer with the substituents in the equatorial positions is more stable due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.orgpressbooks.pub In the diaxial conformation of this compound, the axial methyl group and the axial hydroxyl group would experience steric strain from the axial hydrogens on the same side of the ring.

The relative energies of these conformers can be estimated from A-values, which represent the energy difference between the axial and equatorial conformers for a given substituent. While specific A-values for the 1-methyl-2-hydroxyl substitution pattern are not readily found, we can draw analogies from related molecules. For instance, in trans-1,2-dimethylcyclohexane (B1581434), the diequatorial conformer is significantly more stable than the diaxial conformer by approximately 11.4 kJ/mol. libretexts.orglibretexts.org This is due to the severe 1,3-diaxial interactions experienced by the two axial methyl groups in the latter.

For this compound, the diequatorial conformer is also expected to be the most stable. The diaxial conformer would be destabilized by the 1,3-diaxial interactions of both the methyl and hydroxyl groups. The energy difference between these conformers can be calculated using computational methods like DFT or Møller-Plesset perturbation theory (MP2).

An energy landscape for this compound would map the potential energy of the molecule as a function of its dihedral angles. This landscape would show the low-energy valleys corresponding to the stable chair conformations and the higher energy regions corresponding to twist-boat and boat conformations, which act as transition states for the ring-flipping process.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of Trans 1 Methyl 1,2 Cyclohexanediol

The chemical behavior of trans-1-methyl-1,2-cyclohexanediol is dictated by the presence of two hydroxyl groups—one secondary and one tertiary—on a cyclohexane (B81311) framework. This arrangement allows for a variety of reactions, including transformations of the hydroxyl groups and rearrangements of the carbon skeleton, often with significant stereochemical and regiochemical implications.

Applications of Trans 1 Methyl 1,2 Cyclohexanediol in Advanced Organic Synthesis and Catalysis

Utilization as a Chiral Auxiliary for Asymmetric Inductions

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. An effective chiral auxiliary should be readily available in enantiopure form, easily attached to and cleaved from the substrate, and exert a strong stereochemical influence on the course of a reaction.

A thorough survey of chemical databases and peer-reviewed literature indicates a significant lack of studies detailing the application of trans-1-Methyl-1,2-cyclohexanediol as a chiral auxiliary for asymmetric inductions. While the parent compound, trans-1,2-cyclohexanediol (B13532), is frequently used for this purpose, the tertiary nature of the C1-hydroxyl group in the methylated analogue likely presents challenges for its attachment to substrates under standard conditions. Furthermore, the increased steric bulk introduced by the methyl group may unfavorably alter the conformational preferences of any derived chiral auxiliary, potentially leading to lower diastereoselectivities compared to its unmethylated counterpart.

Table 1: Comparison of this compound with a Common Chiral Auxiliary

FeatureThis compound(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH)
Functionality Diol (tertiary and secondary)Diamine (primary)
Enantiopure Availability Not widely commercially availableReadily available
Documented Use as Auxiliary Not widely documentedExtensively documented
Potential Attachment Ester or ether linkagesAmide or imine linkages
Potential Cleavage HydrolysisHydrolysis

This table is for illustrative purposes and highlights the disparity in documented applications.

Ligand Design and Synthesis Utilizing the Diol Moiety for Metal Catalysis

The development of chiral ligands is central to the field of asymmetric metal catalysis. The diol functionality in this compound theoretically allows for its derivatization into bidentate ligands, such as diphosphines, diphosphites, or mixed donor P,O-ligands, which could coordinate to a metal center and create a chiral environment for catalysis.

However, a comprehensive search of the scientific literature does not yield significant examples of ligands derived from this compound being successfully employed in metal-catalyzed reactions. The synthesis of such ligands would likely involve the functionalization of both hydroxyl groups. The steric hindrance at the tertiary C1-hydroxyl group could complicate synthetic routes and limit the range of achievable ligand architectures. This may explain the preference for less sterically encumbered diols, such as the unmethylated trans-1,2-cyclohexanediol, in the design of chiral ligands.

Role as a Chiral Building Block in the Construction of Complex Organic Molecules

Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of larger, more complex target molecules, such as natural products or pharmaceuticals. The defined stereochemistry of the building block is transferred to the final product.

There is a paucity of published research demonstrating the use of this compound as a chiral building block in the synthesis of complex organic molecules. While its structure offers a rigid cyclohexane (B81311) core with defined stereocenters, its limited commercial availability in enantiopure form and the potential for undesired side reactions involving the tertiary alcohol may deter its use in lengthy synthetic sequences. Synthetic chemists often have a wide array of more predictable and readily available chiral building blocks at their disposal.

Stereodirecting Group in Stereoselective Transformations

A stereodirecting group is a functional group within a molecule that influences the stereochemical outcome of a reaction at a different site in the same molecule. The hydroxyl groups of this compound could, in principle, act as stereodirecting groups through hydrogen bonding or by coordinating to a reagent, thereby shielding one face of the molecule.

Unfortunately, the scientific literature does not provide specific examples of this compound being employed as an effective stereodirecting group in stereoselective transformations. The conformational flexibility of the cyclohexane ring, combined with the presence of two hydroxyl groups with different steric environments, may lead to complex and unpredictable stereochemical outcomes.

Derivatives and Analogues of Trans 1 Methyl 1,2 Cyclohexanediol in Research

Synthesis and Stereochemical Investigation of Related Methylated Cyclohexanediols

The controlled synthesis of methylated cyclohexanediols is a key area of research, as the stereochemical arrangement of the methyl and hydroxyl groups profoundly influences the molecule's properties and reactivity. A significant strategy involves the stereospecific synthesis from cyclic alkenes or ketones, allowing for precise control over the final stereochemistry.

One effective method for preparing optically active trans-1,2-diol derivatives begins with ketones. harvard.edu This sequence involves the formation of a silyl (B83357) enol ether, followed by an asymmetric epoxidation, and finally a regio- and stereospecific addition of a nucleophile. harvard.edu For instance, using silyl enol ethers derived from cyclic ketones, such as those with tert-butyldiphenylsilyl (TBDPS) groups, allows for enantioselective epoxidation. The resulting silyloxy epoxide intermediates can then undergo highly regio- and stereoselective reduction with reagents like borane-THF to yield trans-diol monosilyl ethers. harvard.edu The stability of the silyl enol ether and the subsequent epoxide intermediate is crucial for achieving high yields and enantiomeric excess (ee). harvard.edu

Another well-established route to trans-1,2-cyclohexanediols is the epoxidation of a cyclohexene (B86901) followed by acid-catalyzed ring-opening. chemistry-online.com For methylated analogues, the starting material would be a methylcyclohexene. The initial epoxidation creates an epoxide ring, and the subsequent backside attack by a nucleophile (like water in the presence of an acid catalyst) ensures the trans- stereochemistry of the resulting diol. chemistry-online.com Similarly, the reaction of cyclohexene with N-bromosuccinimide (NBS) in an aqueous medium yields a trans-2-bromocyclohexanol (B12817027) intermediate. This can be converted to an epoxide with a base, which is then opened under acidic conditions to form the trans-diol. chemistry-online.com

The choice of synthetic method and reagents, particularly in asymmetric synthesis, is critical for controlling the stereochemistry. Silicon-containing compounds, for example, are widely used to control the stereochemistry of reactions in their vicinity due to the large and electropositive nature of the silyl group. acs.org

Table 1: Enantioselective Synthesis of trans-1,2-Diol Monosilyl Ethers from Cyclohexanone Silyl Enol Ethers This table summarizes the results of a two-step epoxidation-reduction sequence to form differentiated trans-1,2-diol monosilyl ethers, highlighting the influence of the silyl group on yield and enantiomeric excess (ee).

Silyl GroupYield (%)Enantiomeric Excess (ee) (%)
tert-Butyldiphenylsilyl (TBDPS)9193
Triisopropylsilyl (TIPS)8592
tert-Butyldimethylsilyl (TBDMS)7291

Exploration of Functionalized Derivatives for Enhanced Reactivity or Specific Applications

Functionalization of trans-1-Methyl-1,2-cyclohexanediol and its analogues is pursued to enhance reactivity, introduce new functionalities, or prepare molecules for specific applications. Protecting one of the hydroxyl groups as a silyl ether is a common strategy to create a "differentiated" diol, allowing for selective reactions at the remaining free hydroxyl group. harvard.edu This approach is valuable in the synthesis of complex polyol targets. harvard.edu The synthesis of these monosilyl ethers can be achieved with high enantio- and diastereocontrol. harvard.edu

A novel and powerful method for functionalizing vicinal diols is the dual-catalysis, one-pot double allylic substitution of related alkenyl vic-diols. acs.orgchemrxiv.org This strategy allows for the introduction of two different nucleophiles in a chemo- and regioselective manner. chemrxiv.org The process involves the activation of the diol with trimethyl orthoacetate and a Lewis acid (e.g., BF₃·Et₂O), followed by a palladium-catalyzed Tsuji-Trost reaction. acs.orgchemrxiv.org This method can form a variety of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. chemrxiv.org The reaction can be applied to create diverse and complex molecular scaffolds, including substituted tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings. chemrxiv.org

For example, an alkenyl vic-diol can first react intramolecularly with one of its own hydroxyl groups to form a cyclic ether, followed by a second, intermolecular substitution with a different nucleophile. chemrxiv.org This showcases the versatility of using the diol functionality as a handle for complex molecular construction.

Table 2: Functionalization of Alkenyl vic-Diols via Double Allylic Substitution This table illustrates the scope of the dual-catalysis double allylic substitution reaction, showing the formation of various functionalized cyclic ethers from a common alkenyl vic-diol precursor.

Product FormedFirst Nucleophile (Intramolecular)Second Nucleophile (Intermolecular)Resulting Structure
Substituted TetrahydrofuranPrimary AlcoholDimethyl malonateTetrahydrofuran with malonate side chain
Substituted TetrahydrofuranTertiary Alcoholp-ToluenesulfonamideTetrahydrofuran with sulfonamide side chain
Substituted TetrahydropyranSecondary AlcoholThiophenolTetrahydropyran with phenylthio side chain
Functionalized LactoneCarboxylic AcidPyrrolidine (B122466)Lactone-ether with pyrrolidine side chain

Comparative Studies of Reactivity and Structure with Other Substituted vic-Diols

The reactivity of this compound is often compared with other substituted vicinal diols to understand how structural and stereochemical features influence chemical behavior. A key reaction characteristic of vic-diols is their oxidative cleavage. doubtnut.comyoutube.com Reagents like periodic acid (HIO₄) break the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl groups (aldehydes or ketones). doubtnut.comyoutube.com The rate of this cleavage can be influenced by the stereochemistry of the diol; cis-diols often react faster than their trans-isomers, although both are susceptible to oxidation. doubtnut.com The substitution pattern, such as the presence of a methyl group at a tertiary carbon as in this compound, will determine the structure of the resulting dicarbonyl compound.

In substitution reactions, the nature of the substituents on the diol plays a crucial role. In the dual-catalysis allylic substitution of alkenyl vic-diols, the stereoselectivity of the first substitution step can be controlled by the steric bulk of the alcohol nucleophile. chemrxiv.org For example, using a sterically demanding tert-butyl substituted secondary alcohol as the nucleophile can lead to excellent diastereoselectivity (dr > 20:1), whereas a smaller methyl-substituted alcohol gives only moderate selectivity. chemrxiv.org This demonstrates that even substituents not directly at the reaction center can exert significant stereochemical control.

Furthermore, the selective mono-etherification of vicinal diols using diazo compounds can be catalyzed by tin(II) halides. The relative reactivity of the hydroxyl groups in these diol systems is influenced by the electronic properties of the substituents on the diazo compound. researchgate.net This highlights how the electronic nature of reacting partners can be compared across different substituted diol systems to predict regioselectivity. The development of nickel-catalyzed methods for synthesizing pre-differentiated syn- or anti-1,2-diols also provides a platform for comparing the reactivity of dienes with various aldehydes, leading to products where the two hydroxyl groups are inherently different (one free, one protected). nih.gov

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Trans 1 Methyl 1,2 Cyclohexanediol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of stereoisomers and the assessment of purity for trans-1-Methyl-1,2-cyclohexanediol. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful in this regard.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for the enantioselective separation of chiral compounds. For diols like this compound, polysaccharide-based chiral stationary phases (CSPs) are widely used due to their broad applicability and high resolving power. chromatographyonline.com The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. sigmaaldrich.com Factors such as the mobile phase composition, including the use of modifiers, and temperature play a critical role in achieving optimal enantiomeric resolution. chromatographyonline.comnih.gov The selection between normal phase, reversed-phase, or polar organic modes can significantly influence the separation, and screening across different modes and columns is often necessary to identify the best conditions. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the qualitative identification and purity assessment of volatile compounds like this compound. For chiral analysis, derivatization of the diol to form more volatile and thermally stable esters, such as acetates, can be performed prior to analysis on a chiral GC column. researchgate.net For instance, the enantiomers of trans-1,2-cyclohexanediol (B13532) have been successfully separated using an Astec® CHIRALDEX™ B-PH column. sigmaaldrich.com Beyond basic identification, GC-MS in selected ion monitoring (SIM) mode can be employed for the quantification of the compound, even in complex matrices. researchgate.net The trimethylsilyl (B98337) (TMS) derivative of 1,2-cyclohexanediol (B165007) has also been analyzed by GC. nist.gov

Interactive Table: Chromatographic Conditions for Diol Analysis

TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetectorApplication
Chiral HPLCPolysaccharide-based (e.g., Chiralpak®)Varies (Normal, Reversed, Polar Organic)UV, CDEnantioseparation
Chiral GCAstec® CHIRALDEX™ B-PHHeliumFIDEnantioseparation of diols
GC-MS (SIM)VariesHeliumMass SpectrometerQuantitative analysis

Mass Spectrometry Approaches for Elucidation of Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) provides invaluable information about the molecular weight and structure of this compound. When coupled with chromatographic techniques (GC-MS or LC-MS), it becomes a powerful tool for identification and structural elucidation.

The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook, providing a reference for its fragmentation pattern. nist.gov The fragmentation of cyclic diols like 1,2-cyclohexanediol can be complex. Studies on the unlabeled and deuterium-labeled analogues of 1,2-cyclohexanediol have shown that the initial loss of a water molecule from the molecular ion can occur through multiple distinct processes. researchgate.net Metastable peak analysis has been used to demonstrate that a predominant pathway for water loss involves the "scrambling" of hydrogen atoms from the C4 and C5 methylene (B1212753) groups and the two hydroxyl groups. researchgate.net Understanding these fragmentation pathways is crucial for the correct interpretation of mass spectra and the structural confirmation of related compounds.

Isotopic labeling studies are instrumental in delineating reaction mechanisms. For instance, in the enzymatic hydrolysis of (±)-1-methylcyclohexene oxide, the use of isotopically labeled water could help trace the origin of the oxygen atoms in the resulting this compound, confirming the mechanism of epoxide ring opening. rsc.org

Interactive Table: Key Mass Spectral Data for this compound

PropertyValueSource
Molecular FormulaC7H14O2 nist.gov
Molecular Weight130.1849 g/mol nist.gov
CAS Registry Number19534-08-8 nist.gov

Advanced Titrimetric and Spectrophotometric Methods for Quantitative Analysis

While chromatographic methods are often preferred for their specificity, titrimetric and spectrophotometric techniques can offer simpler and more cost-effective alternatives for the quantitative analysis of this compound, particularly in bulk form or in simple mixtures.

Advanced Titrimetric Methods:

Modern titrimetric methods, including potentiometric and photometric titrations, can be applied to the determination of diols. For vicinal diols, oxidative cleavage with reagents like periodate, followed by titration of the resulting products or the excess reagent, is a classic approach. Advancements in endpoint detection and automation have enhanced the precision and accuracy of these methods.

Spectrophotometric Methods:

UV-Visible spectrophotometry can be employed for the quantification of diols that either possess a chromophore or can be derivatized to form a chromophoric product. For 1,2-diols, complexation with certain metal ions can lead to a measurable change in the UV-Vis spectrum. For example, a difference spectrophotometric assay has been developed for 1,2-diphenolic compounds based on the spectral shift induced by complexation with germanium dioxide. nih.gov While this compound itself does not have a strong UV chromophore, derivatization reactions could potentially be adapted for its spectrophotometric determination. The development of methods like dual wavelength and ratio difference spectrophotometry allows for the analysis of compounds in the presence of interfering substances. nih.govresearchgate.net

In-situ Monitoring Techniques for Reactions Involving this compound

In-situ monitoring of chemical reactions provides real-time data on reactant consumption, intermediate formation, and product generation, which is invaluable for reaction optimization and mechanistic studies.

The formation of this compound often proceeds via the acid-catalyzed ring-opening of 1-methylcyclohexene oxide. youtube.com Techniques such as ReactIR (Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can be used to monitor the progress of such reactions in real-time. These techniques can track the disappearance of the epoxide vibrational bands and the appearance of the hydroxyl bands of the diol.

Furthermore, studies on the reactions of related compounds, such as the reaction of OH radicals with 1-methyl-1-cyclohexene (B1583054), utilize techniques like relative rate methods to determine reaction kinetics. researchgate.net The thermal chemistry of 1-methyl-1-cyclohexene on surfaces has been investigated using temperature-programmed desorption (TPD) and reflection-absorption infrared spectroscopy (RAIRS), providing insights into reaction intermediates and pathways. acs.org These advanced techniques could be adapted to study reactions where this compound is either a reactant or a product.

Future Research Directions and Emerging Paradigms for Trans 1 Methyl 1,2 Cyclohexanediol Research

Integration into Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, offers a fertile ground for investigating trans-1-Methyl-1,2-cyclohexanediol. The hydroxyl groups on the cyclohexane (B81311) ring are prime candidates for forming hydrogen bonds, a key interaction in molecular recognition and the assembly of larger structures.

Future research will likely focus on the potential of this compound to act as a "guest" molecule within "host" macrocycles, such as cyclodextrins or calixarenes. The binding affinity and selectivity of these host-guest complexes are governed by a combination of factors including hydrogen bonding, hydrophobic interactions, and steric fit. The presence of the methyl group at the C1 position introduces two significant modifications compared to its parent compound, trans-1,2-cyclohexanediol (B13532). Firstly, it transforms one of the secondary alcohols into a tertiary alcohol, which alters the hydrogen bond donating and accepting capabilities. Secondly, the methyl group adds steric bulk, which could be leveraged to achieve highly selective binding with specifically designed host molecules.

Prospective studies would involve characterizing the formation and stability of such complexes. Techniques like Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), and computational modeling could elucidate the thermodynamic parameters and structural basis of these interactions. By understanding how this compound interacts with different hosts, researchers can begin to design new sensors, molecular capsules for targeted delivery, or stimuli-responsive materials.

Exploration in Materials Science and Polymer Chemistry

Diols are fundamental building blocks (monomers) for producing a wide range of polymers, most notably polyesters and polyurethanes. The structure of the diol monomer directly influences the properties of the resulting polymer, such as its thermal stability, mechanical strength, and crystallinity.

The incorporation of this compound into polymer chains is a promising, yet unexplored, area of materials science. The rigid cyclohexane ring is expected to impart a higher glass transition temperature (Tg) to polymers compared to those made with linear aliphatic diols, leading to materials with enhanced thermal stability. acs.org The addition of the methyl group is a critical feature; it disrupts the symmetry of the monomer unit, which could hinder polymer chain packing and reduce crystallinity. This may lead to the creation of novel amorphous polyesters or polyurethanes with high transparency and toughness.

Future work in this domain would involve the synthesis of new polymers through polycondensation reactions of this compound with various diacids or diisocyanates.

Table 1: Potential Polymer Synthesis Reactions

Monomer 1 Monomer 2 Resulting Polymer Class
This compound Adipic acid Polyester

Characterization of these new materials using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) would be essential to understand their thermal and mechanical properties. This research could lead to the development of high-performance plastics derived from this unique diol. acs.org

Potential in Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green and highly selective synthesis. Enzymes operate under mild conditions and can often distinguish between enantiomers of a chiral molecule, making them ideal for producing enantiopure compounds.

For the parent compound, trans-1,2-cyclohexanediol, biocatalytic methods have been successfully employed. For instance, lipases have been used for the kinetic resolution of racemic mixtures to produce enantiomerically pure (R,R) and (S,S) forms. This is achieved through the selective hydrolysis of a diacetate precursor.

A significant future direction for this compound research lies in applying similar biocatalytic strategies. The primary challenge and opportunity reside in the molecule's tertiary alcohol. Many enzymes show lower reactivity towards sterically hindered tertiary alcohols. Therefore, research will involve screening for novel enzymes or engineering existing ones (e.g., through directed evolution) to efficiently recognize and transform this compound or its derivatives.

Potential biocatalytic routes include:

Kinetic resolution: Similar to the parent diol, resolving a racemic mixture of this compound via enzyme-catalyzed acylation or hydrolysis.

Asymmetric synthesis: Directly producing a specific enantiomer of the diol from its corresponding alkene (1-methylcyclohexene) using dioxygenase or hydratase enzymes. The development of whole-cell biocatalysts containing the necessary enzymatic pathways could provide a sustainable manufacturing route from simple precursors. rsc.org

Success in this area would provide access to the individual enantiomers of this compound, which are invaluable as chiral building blocks for the synthesis of complex molecules.

Development of Novel Synthetic Pathways with Reduced Environmental Impact

The principles of green chemistry aim to design chemical processes that are efficient, safe, and environmentally benign. The development of such pathways for the synthesis of this compound is a critical area for future research.

The classical synthesis of trans-diols often involves the epoxidation of an alkene followed by acid-catalyzed ring-opening of the epoxide. For this compound, this would start from 1-methylcyclohexene. A typical laboratory synthesis might use meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation, followed by aqueous acid. However, this generates stoichiometric waste.

Future research will focus on creating more sustainable synthetic routes with higher atom economy and lower environmental impact. Key areas of exploration include:

Catalytic Oxidation: Replacing stoichiometric oxidants with catalytic systems that use greener terminal oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂). oc-praktikum.de

Heterogeneous Catalysis: Developing solid acid catalysts (e.g., zeolites, ion-exchange resins) to replace mineral acids for the epoxide ring-opening step. Heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste.

Flow Chemistry: Implementing the synthesis in continuous flow reactors. Flow chemistry offers improved heat management, safety, and scalability compared to traditional batch processing. Direct synthesis from CO2 and diols in a flow system is an example of a green chemistry approach being applied to diol-based polymer synthesis. rsc.org

Biocatalytic Synthesis: As mentioned previously, developing a one-pot biocatalytic process starting from a renewable feedstock could represent the ultimate green synthesis. rsc.orgnih.gov

By focusing on these areas, chemists can develop manufacturing processes for this compound that are not only scientifically advanced but also environmentally responsible.

Conclusion and Outlook on the Academic Significance of Trans 1 Methyl 1,2 Cyclohexanediol

Synthesis of Key Research Findings

trans-1-Methyl-1,2-cyclohexanediol is a chiral vicinal diol that has garnered interest in stereoselective synthesis. Research has primarily focused on its synthesis and potential applications as a chiral building block or auxiliary. The core structure, a cyclohexane (B81311) ring with two hydroxyl groups in a trans configuration, provides a rigid and well-defined stereochemical environment. The addition of a methyl group at the C1 position introduces an additional stereocenter and steric bulk, which can significantly influence the diastereoselectivity of reactions in which it is involved.

The synthesis of the parent compound, trans-1,2-cyclohexanediol (B13532), is well-established and can be achieved through methods such as the epoxidation of cyclohexene (B86901) followed by acid-catalyzed ring-opening, or through dihydroxylation using reagents like performic acid. orgsyn.orgoc-praktikum.dechemistry-online.com These methods often result in a racemic mixture of the enantiomers. The synthesis of this compound follows similar principles, starting from 1-methylcyclohexene. The stereochemical outcome of the synthesis is crucial, as the relative orientation of the hydroxyl groups and the methyl group defines the molecule's utility in asymmetric synthesis.

A key application of related chiral diols, such as (S,S)-cyclohexane-1,2-diol, is their use as chiral auxiliaries. nih.gov These auxiliaries can be temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. youtube.com For instance, they have been successfully used in the diastereoselective alkylation of acetoacetates to produce enol ethers with high diastereomeric excess. nih.gov After the desired stereocenter is created, the auxiliary can be removed and potentially recycled. While specific studies detailing the use of this compound as a chiral auxiliary are not as widespread as for its non-methylated counterpart, its structure suggests it could offer unique advantages in controlling the formation of quaternary stereocenters. The methyl group's presence could enhance facial shielding of a prochiral center, leading to higher diastereoselectivity in certain reactions.

Furthermore, the development of continuous flow microreactors has shown promise for the synthesis of trans-1,2-cyclohexanediol, offering advantages such as improved safety, faster reaction rates, and higher product purity compared to conventional batch production. nih.gov This technology could be adapted for the synthesis of this compound, facilitating its availability for further research.

Projected Impact on Future Chemical Research

The future of this compound in chemical research appears promising, particularly in the ever-evolving field of asymmetric synthesis. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, so does the need for novel and effective chiral building blocks and auxiliaries.

It is projected that future research will focus on unlocking the full potential of the methyl group in this compound to achieve higher levels of stereocontrol in reactions where existing chiral auxiliaries show limitations. Its rigid framework combined with the steric and electronic influence of the methyl group could be advantageous in the synthesis of complex molecules with challenging stereochemical features.

Moreover, the development of more sustainable and efficient synthetic routes to enantiopure this compound will be a key enabler for its wider adoption. This could involve advances in catalytic asymmetric dihydroxylation or the use of biocatalysis. The exploration of this compound in organocatalysis, either as a catalyst itself or as a precursor to more complex organocatalysts, represents another exciting avenue for future research.

Q & A

Q. How is trans-1-methyl-1,2-cyclohexanediol synthesized in laboratory settings?

The compound is synthesized via oxidation of cyclohexene derivatives using hydrogen peroxide in the presence of acetic acid and acetic anhydride as oxygen carriers. Reaction conditions (e.g., temperature, reactant ratios) are optimized through orthogonal testing and single-factor experiments. Post-synthesis, the product is purified via solvent extraction and recrystallization from ethyl acetate. Structural confirmation is achieved using melting point analysis and infrared spectroscopy .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key methods include:

  • FT-IR spectroscopy to identify hydroxyl and carbonyl functional groups.
  • HPLC for purity assessment and detection of byproducts like cis-1,2-cyclohexanediol or 2-hydroxycyclohexanone.
  • Melting point analysis to differentiate stereoisomers (e.g., cis vs. trans). Advanced techniques like ATR-IR and DRIFT-IR are recommended for solid-phase analysis .

Q. Why is trans-1,2-cyclohexanediol thermodynamically more stable than its cis isomer?

The trans isomer avoids steric clashes between hydroxyl groups, adopting a diequatorial conformation in the chair form of cyclohexane. In contrast, the cis isomer forces one hydroxyl group into an axial position, increasing strain energy. Stability is confirmed via comparative melting point data and computational modeling of cyclohexane ring conformers .

Advanced Research Questions

Q. How does trans-1,2-cyclohexanediol function as a ligand in coordination polymers?

When combined with HgCl₂, trans-1,2-cyclohexanediol derivatives form zig-zag 1D coordination polymers. Single-crystal X-ray diffraction reveals chiral packing in space groups like P2₁2₁2₁. The stereochemistry of the ligand dictates chain orientation and non-centrosymmetric crystal packing, critical for materials with optical activity .

Q. What role does stereochemistry play in the catalytic efficiency of this compound compared to cis isomers?

While cis-1,2-cyclohexanediol is a superior ligand for Cu-catalyzed reactions due to its bidentate O-donor geometry, the trans isomer exhibits distinct coordination behavior. Methodological comparisons involve kinetic studies (e.g., turnover frequency) and spectroscopic monitoring (e.g., FT-IR) of metal-ligand interactions .

Q. How can computational methods predict interactions between this compound and metal catalysts?

Density functional theory (DFT) calculates binding energies and optimizes geometries of Pd or Cu clusters with the diol. Thermodynamic stability of hydrogen-bonded complexes is assessed via molecular dynamics simulations, guiding catalyst design for biomass conversion or hydrogenation reactions .

Q. What are the challenges in resolving stereoisomerism during synthesis of this compound derivatives?

Competing stereoisomers arise during oxidation or hydrolysis steps. Resolution strategies include:

  • Chiral chromatography (e.g., HPLC with chiral stationary phases).
  • Crystallization using enantiopure co-formers to induce selective crystal growth .

Q. How do reaction conditions influence regioselectivity in cyclohexene oxidation to this compound?

Regioselectivity is controlled by:

  • Temperature : Higher temperatures favor trans diol formation via epoxide intermediates.
  • Catalyst choice : Tungsten trioxide or performic acid directs oxidation pathways.
  • Solvent polarity : Polar solvents stabilize transition states for trans stereochemistry. Statistical optimization (e.g., response surface methodology) quantifies these effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.